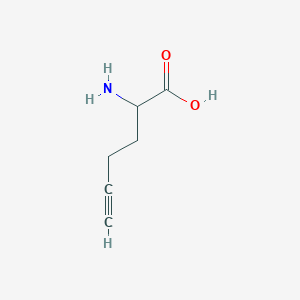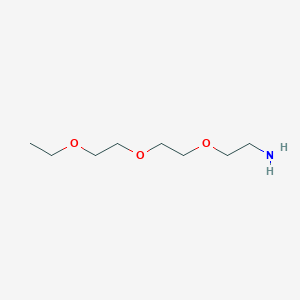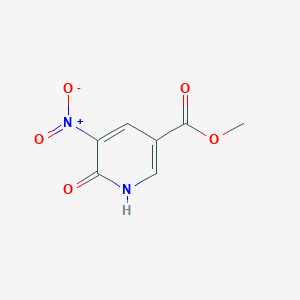
Ácido 2-(Etilamino)pirimidina-5-carboxílico
Descripción general
Descripción
2-(Ethylamino)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Ethylamino)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylamino)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del ácido 2-(Etilamino)pirimidina-5-carboxílico
El ácido 2-(Etilamino)pirimidina-5-carboxílico es un compuesto con aplicaciones potenciales en diversos campos de investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas, cada una con su propia sección dedicada.
Síntesis de compuestos heterocíclicos: El ácido 2-(Etilamino)pirimidina-5-carboxílico sirve como un bloque de construcción heterocíclico. Se puede utilizar para sintetizar una amplia gama de derivados de pirimidina, que son estructuras centrales en muchos productos farmacéuticos y agroquímicos .
Investigación de fármacos antiinflamatorios: Los derivados de pirimidina, incluidos los derivados del ácido 2-(Etilamino)pirimidina-5-carboxílico, han mostrado propiedades antiinflamatorias. Pueden inhibir mediadores inflamatorios clave, lo que los hace valiosos en el desarrollo de nuevos fármacos antiinflamatorios .
Estudios de efectos farmacológicos: Los derivados del compuesto exhiben diversos efectos farmacológicos, como antioxidante, antibacteriano, antiviral, antifúngico, antituberculoso, y más. Esto lo convierte en un tema significativo para la investigación farmacológica .
Análisis de la relación estructura-actividad (SAR): Los investigadores pueden utilizar el ácido 2-(Etilamino)pirimidina-5-carboxílico para estudiar el SAR de las pirimidinas. Esto implica comprender cómo los cambios estructurales en el compuesto afectan su actividad biológica, lo cual es crucial para el diseño de fármacos .
Análisis Bioquímico
Biochemical Properties
2-(Ethylamino)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators like prostaglandin E2. Additionally, 2-(Ethylamino)pyrimidine-5-carboxylic acid can bind to specific proteins, altering their function and impacting cellular processes .
Cellular Effects
2-(Ethylamino)pyrimidine-5-carboxylic acid influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune response and inflammation . By inhibiting NF-κB, 2-(Ethylamino)pyrimidine-5-carboxylic acid can reduce the expression of genes involved in inflammation and immune response . This compound also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(Ethylamino)pyrimidine-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, 2-(Ethylamino)pyrimidine-5-carboxylic acid can interact with transcription factors like NF-κB, preventing their activation and subsequent gene expression . These interactions result in a decrease in inflammation and modulation of immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Ethylamino)pyrimidine-5-carboxylic acid change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-(Ethylamino)pyrimidine-5-carboxylic acid remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-(Ethylamino)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects .
Metabolic Pathways
2-(Ethylamino)pyrimidine-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting cellular processes and overall metabolism . For example, it may inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of 2-(Ethylamino)pyrimidine-5-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(Ethylamino)pyrimidine-5-carboxylic acid within tissues can vary depending on the presence of specific transporters and binding proteins .
Subcellular Localization
2-(Ethylamino)pyrimidine-5-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways .
Propiedades
IUPAC Name |
2-(ethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUFUMSHBQUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589761 | |
| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946706-58-7 | |
| Record name | 2-(Ethylamino)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Boc-2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1287771.png)








